2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid

Description

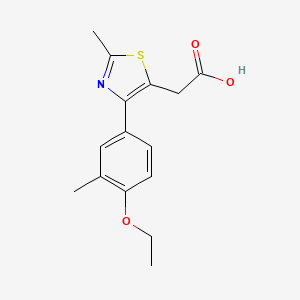

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is a thiazole-based acetic acid derivative. Its structure comprises a thiazole ring substituted with a 4-ethoxy-3-methylphenyl group at position 4, a methyl group at position 2, and an acetic acid moiety at position 4. The ethoxy group contributes to lipophilicity, while the acetic acid enhances water solubility, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C15H17NO3S |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2-[4-(4-ethoxy-3-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-12-6-5-11(7-9(12)2)15-13(8-14(17)18)20-10(3)16-15/h5-7H,4,8H2,1-3H3,(H,17,18) |

InChI Key |

FFJKVDBFESEOFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a strong acid catalyst and elevated temperatures.

Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Major Products

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, amines

Substitution Products: Various functionalized derivatives

Scientific Research Applications

Scientific Research Applications

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is used in scientific research across various disciplines:

- Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.

- Biology: It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine: It is explored for potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways.

- Industry: It is utilized in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

This compound's potential therapeutic applications make it a compound of interest in medicinal chemistry. The biological activity of the compound is mainly due to its interaction with particular molecular targets involved in cellular processes.

- Antitubercular Activity: Similar thiazole structures exhibit antitubercular effects by inhibiting the growth of Mycobacterium tuberculosis strains. The thiazole moiety is crucial for this activity, as it is believed to interact with bacterial enzymes essential for cell wall synthesis.

- Cytotoxicity: The compound has shown cytotoxic effects in various cancer cell lines. For instance, compounds derived from thiazoles have been reported to induce apoptosis in HeLa cells by disrupting microtubule dynamics, a mechanism shared with established chemotherapeutics like Combretastatin A-4.

- mPGES-1 Inhibition: Derivatives of thiazole can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in inflammation and cancer progression. This inhibition can lead to reduced levels of pro-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) |

|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Not specified |

| Cytotoxicity | HeLa (cervical cancer) | 0.16 |

| mPGES-1 Inhibition | A549 (lung cancer) | Low micromolar |

Case Studies

- Anticancer Effects: In a study evaluating the cytotoxicity of similar thiazole derivatives on HeLa cells, the compounds demonstrated significant antiproliferative activity compared to controls. The mechanism involved cell cycle arrest and apoptosis induction, highlighting their potential as anticancer agents.

- Inflammation Modulation: Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including this compound. The results showed a marked decrease in PGE2 levels upon treatment, indicating effective mPGES-1 inhibition and suggesting potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

*Calculated molecular weight based on structure.

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound's 4-ethoxy group (electron-donating) contrasts with analogs bearing electron-withdrawing groups (e.g., Cl in , CF₃ in ), which may influence electronic properties and reactivity.

- Steric Effects : The 3-methyl group on the phenyl ring in the target compound introduces steric hindrance, absent in simpler analogs like .

Physicochemical Properties

*Predicted based on structural analogs.

Biological Activity

2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an ethoxy and methylphenyl group, which contributes to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes.

- Antitubercular Activity : Preliminary studies indicate that compounds with similar thiazole structures exhibit antitubercular effects by inhibiting the growth of Mycobacterium tuberculosis strains. The thiazole moiety is crucial for this activity, as it is believed to interact with bacterial enzymes essential for cell wall synthesis .

- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines. For instance, compounds derived from thiazoles have been reported to induce apoptosis in HeLa cells by disrupting microtubule dynamics, a mechanism shared with established chemotherapeutics like Combretastatin A-4 .

- mPGES-1 Inhibition : Research indicates that derivatives of thiazole can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in inflammation and cancer progression. This inhibition can lead to reduced levels of pro-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Antitubercular | Mycobacterium tuberculosis | Not specified | |

| Cytotoxicity | HeLa (cervical cancer) | 0.16 | |

| mPGES-1 Inhibition | A549 (lung cancer) | Low micromolar |

Case Studies

- Anticancer Effects : In a study evaluating the cytotoxicity of similar thiazole derivatives on HeLa cells, the compounds demonstrated significant antiproliferative activity compared to controls. The mechanism involved cell cycle arrest and apoptosis induction, highlighting their potential as anticancer agents .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of thiazole derivatives, including this compound. The results showed a marked decrease in PGE2 levels upon treatment, indicating effective mPGES-1 inhibition and suggesting potential applications in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.